4-(Cyanoamino)benzamide
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Overview
Description
4-(Cyanoamino)benzamide is an organic compound with the molecular formula C8H7N3O It is a derivative of benzamide, characterized by the presence of a cyano group (-CN) attached to the amino group (-NH2) on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyanoamino)benzamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl amines with alkyl cyanoacetates under different conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through solvent-free reactions. For example, the fusion of aromatic amines with an excess amount of ethyl cyanoacetate at 150°C is a widely used method . This approach is favored for its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyanoamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions, where the cyano or amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
4-(Cyanoamino)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Cyanoamino)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a protein complex involved in inflammatory responses . This inhibition can lead to the induction of apoptosis (programmed cell death) in certain cancer cells, highlighting its potential as an anticancer agent .
Comparison with Similar Compounds
4-Cyanobenzamide: Similar in structure but lacks the amino group, which affects its reactivity and applications.
N-(2-Hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial activity, this compound differs in its functional groups and biological effects.
Uniqueness: 4-(Cyanoamino)benzamide stands out due to its dual functional groups (cyano and amino), which confer unique reactivity and versatility in chemical synthesis
Properties
CAS No. |
74615-31-9 |
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Molecular Formula |
C8H7N3O |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
4-(cyanoamino)benzamide |
InChI |
InChI=1S/C8H7N3O/c9-5-11-7-3-1-6(2-4-7)8(10)12/h1-4,11H,(H2,10,12) |
InChI Key |
VLKRVGQWKJXFJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC#N |
Origin of Product |
United States |
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